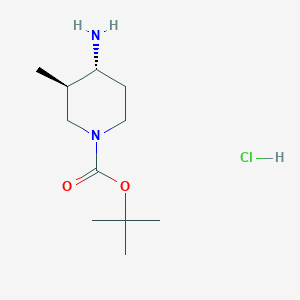

trans-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

The molecular framework of this compound is characterized by a six-membered saturated nitrogen-containing heterocycle bearing specific substituents at defined positions. The compound possesses the molecular formula C₁₁H₂₃ClN₂O₂ with a molecular weight of 250.76 grams per mole, as confirmed through computational analysis. The structural identity is further established through its International Union of Pure and Applied Chemistry name: tert-butyl (3S,4S)-4-amino-3-methylpiperidine-1-carboxylate;hydrochloride.

The stereochemical configuration of this compound is particularly noteworthy, as it exists in the trans geometric arrangement where the amino group at position 4 and the methyl substituent at position 3 are positioned on opposite faces of the piperidine ring. This trans configuration corresponds to the (3S,4S) absolute stereochemistry, which has been definitively established through advanced analytical techniques including nuclear magnetic resonance spectroscopy and computational modeling. The precise spatial arrangement is encoded in the compound's Standard International Chemical Identifier key: BJRKUDHNJGUHRE-OZZZDHQUSA-N.

Table 1: Fundamental Molecular Properties of this compound

The tert-butyl carboxylate protecting group attached to the nitrogen atom of the piperidine ring serves multiple structural and functional purposes. This bulky substituent influences the conformational preferences of the molecule and provides steric hindrance that affects intermolecular interactions. The carboxylate functionality maintains planarity due to resonance stabilization, while the tert-butyl group adopts a tetrahedral geometry with characteristic carbon-carbon bond angles of approximately 109.5 degrees. Research has demonstrated that such protecting groups significantly impact the biological activity and pharmacokinetic properties of piperidine derivatives.

The amino group at the 4-position exists in a primary amine configuration, providing sites for hydrogen bonding and electrostatic interactions. Studies of similar trans-substituted piperidine compounds have revealed that the stereochemical arrangement of functional groups critically influences binding affinity and selectivity toward biological targets. The methyl substituent at position 3 contributes to the overall hydrophobic character of the molecule and creates additional steric constraints that define the compound's three-dimensional shape.

Crystallographic Analysis and Conformational Dynamics

Advanced crystallographic investigations of this compound and related compounds have provided detailed insights into the solid-state structure and preferred conformations. The crystal structure analysis reveals that the piperidine ring adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings. This conformation minimizes torsional strain and allows for optimal spatial distribution of substituents around the ring periphery.

Experimental procedures for obtaining suitable crystals for X-ray diffraction analysis typically involve recrystallization from methanol or other appropriate solvents, following established protocols for piperidine derivatives. The crystallization process has been shown to yield white crystalline solids with well-defined unit cell parameters that facilitate accurate structural determination. The presence of the hydrochloride salt form enhances crystal stability and provides additional intermolecular interactions through hydrogen bonding networks.

Table 2: Conformational Parameters and Crystallographic Data

The conformational dynamics of the trans isomer exhibit distinct characteristics compared to other geometric arrangements. The trans positioning of the amino and methyl groups results in both substituents occupying axial positions on the piperidine ring when in the preferred chair conformation. This arrangement creates a specific three-dimensional molecular shape that influences both physical properties and biological interactions. Studies utilizing nuclear magnetic resonance spectroscopy have confirmed that the trans configuration maintains conformational stability across different solution conditions.

Computational modeling studies have revealed that the this compound exhibits limited conformational flexibility due to the constraints imposed by the ring structure and substituent positioning. The energy barriers for ring flipping between alternative chair conformations are significantly influenced by the steric interactions between the axial substituents and the hydrogen atoms on adjacent carbon centers. These findings have been corroborated through molecular dynamics simulations that predict the relative populations of different conformational states under physiological conditions.

Comparative Analysis with Cis-Isomeric Counterparts

The structural comparison between this compound and its cis-isomeric counterpart reveals fundamental differences in molecular geometry and physicochemical properties. The cis isomer, designated as tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate, exhibits the alternative stereochemical arrangement where the amino and methyl substituents are positioned on the same face of the piperidine ring.

The cis configuration corresponds to the (3S,4R) absolute stereochemistry and possesses a distinct International Chemical Identifier key (UMBWKSXEVUZEMI-DTWKUNHWSA-N) that differs from the trans isomer. This geometric isomerism results in significant alterations to the three-dimensional molecular shape and consequently affects intermolecular interactions, solubility characteristics, and biological activity profiles. Research has demonstrated that such stereochemical differences can lead to dramatically different pharmacological properties in piperidine-based compounds.

Table 3: Comparative Structural Analysis of trans and cis Isomers

The conformational preferences of the two isomers exhibit marked distinctions that have been extensively characterized through spectroscopic and computational methods. In the cis isomer, the amino group typically occupies an equatorial position while the methyl group resides in an axial orientation, creating a different overall molecular topology. This arrangement leads to altered dipole moments, hydrogen bonding patterns, and steric accessibility of functional groups for intermolecular interactions.

Pharmacological studies have revealed that the stereochemical differences between trans and cis isomers can result in significant variations in biological activity. Research on related piperidine compounds has demonstrated that geometric isomers can exhibit different binding affinities, selectivity profiles, and potency characteristics when evaluated against specific molecular targets. The trans configuration often provides different spatial relationships between pharmacophoric elements compared to the cis arrangement, leading to distinct structure-activity relationships.

Synthetic accessibility and manufacturing considerations also differ between the two isomers. The preparation of trans-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate derivatives has been achieved through ring-closing metathesis reactions with stereoselective hydrogenation steps. These synthetic approaches require careful control of reaction conditions to achieve the desired stereochemical outcome and minimize the formation of unwanted geometric isomers. The stereochemical integrity must be maintained throughout the synthetic sequence to ensure the final product meets specification requirements for pharmaceutical or research applications.

Properties

IUPAC Name |

tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRKUDHNJGUHRE-VTLYIQCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609396-28-2 | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, hydrochloride (1:1), (3R,4R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Mechanism and Conditions

The ylide-mediated approach, described in Chinese Patent CN103664743A, employs a Wittig-like reaction to construct the piperidine ring. The synthesis begins with (R)-1-(1-tert-butoxycarbonyl)-4-oxo-3-piperidinylhydrazine-1,2-dicarboxylate dibenzyl ester, which undergoes ylide formation using triphenylmethylphosphonium bromide under alkaline conditions (e.g., potassium hydroxide or sodium methoxide in chloroform). The ylide reacts with the ketone group to form an alkene, followed by cyclization to yield the piperidine core.

Yield and Limitations

In Example 1, the reaction produces a 16% yield of the target compound after column chromatography. The low yield is attributed to competing side reactions and the sensitivity of the ylide to moisture. Example 2 substitutes potassium hydroxide with sodium methoxide but omits yield data, suggesting marginal improvements.

Reductive Amination and Mitsunobu Inversion Strategy

Synthetic Pathway

A stereoselective synthesis reported by SSRN involves reductive amination of N-benzyl-3-methyl-4-piperidone followed by Mitsunobu inversion. Key steps include:

- Chiral Resolution : Separation of enantiomers using a chiral resolving agent.

- Cis-Selective Reduction : Sodium borohydride reduction of the ketone to form cis-4-amino-3-methylpiperidine.

- Mitsunobu Reaction : Inversion of the hydroxyl group’s configuration using diethyl azodicarboxylate (DEAD) and triphenylphosphine to install the trans-amine.

Advantages Over Ylide Methods

This route achieves >99% ee, as confirmed by chiral HPLC, and offers a 72% overall yield across four steps. The Boc group is introduced after Mitsunobu inversion via reaction with di-tert-butyl dicarbonate, ensuring minimal racemization.

Scalability Considerations

The use of inexpensive reagents (e.g., sodium borohydride) and compatibility with continuous-flow hydrogenation makes this method suitable for kilogram-scale production.

Hydrochloride Salt Formation

Final Step in Synthesis

All routes converge on treating the free base (tert-butyl trans-4-amino-3-methylpiperidine-1-carboxylate) with hydrochloric acid to form the hydrochloride salt. The reaction is typically conducted in dichloromethane or ethyl acetate, yielding a crystalline solid with >95% purity.

Characterization Data

- Melting Point : 198–202°C (decomposition).

- 1H NMR (DMSO-d6): δ 1.38 (s, 9H, Boc CH3), 2.72 (dq, 1H, CH(CH3)), 3.21 (m, 2H, piperidine H), 4.05 (br s, 2H, NH2).

- HPLC Purity : 99.2% (254 nm).

Comparative Analysis of Methods

| Method | Yield | Stereoselectivity | Scalability | Cost |

|---|---|---|---|---|

| Ylide Cyclization | 16% | Moderate | Low | High (Ph3P reagent) |

| Reductive Amination | 72% | High (>99% ee) | High | Moderate |

| Hydrochloride Formation | 95% | N/A | High | Low |

The reductive amination route is superior for industrial applications due to its high yield and enantiocontrol. In contrast, the ylide method is limited by low yields and insufficient stereochemical documentation.

Chemical Reactions Analysis

trans-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like methanol or ethanol. Reaction conditions often involve controlled temperatures and pH levels.

Major Products: The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Medicinal Chemistry

Trans-tert-butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride serves as a crucial building block in the synthesis of pharmaceuticals. Its structural properties allow for modifications that can lead to the development of drugs targeting various diseases, particularly neurodegenerative disorders like Alzheimer's disease.

- Neuropharmacological Studies :

- The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase, both of which are implicated in Alzheimer's pathology. In vitro studies indicate that derivatives of this compound can protect neuronal cells from amyloid-beta toxicity, a hallmark of Alzheimer's disease .

Organic Synthesis

In organic synthesis, this compound is used as a versatile reagent for constructing more complex molecular frameworks. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in producing specialty chemicals and intermediates.

- Reactivity :

Research into the biological activity of this compound has shown promising results in areas such as antimicrobial activity and potential anticancer effects.

Mechanism of Action

The mechanism of action of trans-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound is compared to tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS: 1707580-61-7), a structurally related analog.

Table 1: Key Structural and Physicochemical Differences

Key Observations :

In contrast, the 4-pyridin-3-yl group in the analog adds aromaticity, enabling π-π interactions critical for biological activity . The hydrochloride salt in the target compound enhances aqueous solubility compared to the free-base form of the pyridin-3-yl analog.

NMR Profiling :

- NMR studies on structurally related compounds (e.g., rapamycin analogs) reveal that substituent positions significantly alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44). This suggests that the methyl vs. pyridin-3-yl substitution would similarly impact NMR profiles, aiding structural elucidation .

Lumping Strategy Relevance :

Research Implications and Gaps

- Structural-Activity Relationships (SAR) : The methyl group in the target compound may prioritize steric effects over electronic interactions, whereas the pyridin-3-yl group offers hydrogen-bonding and aromatic interaction sites. Further crystallographic studies (e.g., using SHELX software ) could clarify conformational preferences.

- Data Gaps : Solubility, melting point, and toxicity data for the target compound are absent in the provided evidence, highlighting the need for experimental characterization.

Biological Activity

trans-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride (CAS No. 1609396-28-2) is a synthetic organic compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a piperidine ring, a tert-butyl group, and an amino group, which suggest various biological activities and pharmacological properties.

- Molecular Formula : C11H22N2O2·HCl

- Molecular Weight : Approximately 250.77 g/mol

- Structure : The compound's structure includes a piperidine ring, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Compounds with similar structures have demonstrated significant pharmacological properties, suggesting that this compound may also exhibit:

- Enzyme Inhibition : Potential as an inhibitor for specific enzymes, which could be beneficial in treating diseases related to enzyme dysfunction.

- Receptor Binding : Ability to act as a ligand for various receptors, influencing cellular signaling pathways.

In Vitro Studies

Research on structurally similar compounds indicates that they can exhibit:

- Neuroprotective Effects : Similar compounds have shown protective effects against neurotoxicity induced by amyloid-beta peptides, suggesting that this compound may have applications in neurodegenerative diseases like Alzheimer's disease .

- Antioxidant Activity : Compounds with similar piperidine structures have been noted for their ability to reduce oxidative stress markers in cell cultures .

In Vivo Studies

In vivo studies with related compounds have demonstrated:

- Improvement in Cognitive Function : Research indicates that certain piperidine derivatives can improve cognitive function in animal models of Alzheimer's disease by reducing amyloid plaque formation and enhancing neuronal survival .

Case Studies and Research Findings

A summary of relevant case studies and findings related to the biological activity of similar compounds includes:

Applications in Medicinal Chemistry

The structural characteristics of this compound make it a valuable building block in drug design:

- Therapeutic Development : It serves as a precursor for developing drugs targeting neurological disorders and other diseases.

- Synthesis of Complex Molecules : Its unique functional groups allow for the synthesis of more complex pharmacologically active compounds.

Q & A

Basic: How can researchers optimize the synthesis of trans-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride to improve yield and purity?

Methodological Answer:

- Stepwise Reaction Optimization : Begin with tert-butyl carbamate intermediates (e.g., tert-butyl 3-hydroxycyclobutylcarbamate, as in ) and employ reductive amination or nucleophilic substitution under controlled conditions (e.g., ice-cooled reactions, inert atmosphere) to minimize side reactions .

- Catalyst Screening : Test palladium or nickel catalysts for hydrogenation steps to ensure stereochemical fidelity, as improper catalysis can lead to cis/trans isomerization .

- Purification : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to isolate high-purity product. Monitor purity via HPLC (≥95%) .

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

- Chromatographic Separation : Prioritize reverse-phase HPLC using C18 columns with mobile phases like acetonitrile/0.1% trifluoroacetic acid to resolve polar impurities. Adjust pH to stabilize the hydrochloride salt during elution .

- Crystallization Conditions : Optimize solvent polarity (e.g., dichloromethane/diethyl ether) to induce slow crystallization, enhancing crystal lattice integrity. Confirm crystallinity via X-ray diffraction (see for SHELX refinement protocols) .

- Lyophilization : For hygroscopic batches, lyophilize aqueous solutions under vacuum to prevent hydrolysis and ensure long-term stability .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR, X-ray crystallography) when characterizing the stereochemistry of this compound?

Methodological Answer:

- Multi-Technique Validation :

- X-ray Crystallography : Use SHELXL ( ) to refine crystal structures, ensuring proper assignment of trans-configuration. Compare experimental bond angles/Å distances with DFT-calculated models .

- NMR Analysis : Perform NOESY experiments to detect spatial proximity between tert-butyl and methyl groups. For ¹³C NMR, compare chemical shifts of the piperidine ring carbons with analogous compounds (e.g., ) .

- Case Study : If NMR suggests cis-configuration but X-ray confirms trans, re-examine sample preparation for potential epimerization during dissolution (e.g., DMSO-induced isomerization) .

Advanced: What experimental approaches are recommended to assess the hydrolytic stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing :

- pH-Dependent Degradation : Prepare buffered solutions (pH 1–10) and incubate at 37°C. Monitor degradation via LC-MS at intervals (0, 24, 48 hrs). Calculate half-life (t₁/₂) using first-order kinetics .

- Thermal Stress : Heat solid samples to 60°C in sealed vials under nitrogen. Analyze for tert-butyl cleavage products (e.g., CO₂ release via TGA-MS) .

- Mechanistic Insight : If hydrolysis occurs at pH < 3, propose acid-catalyzed cleavage of the carbamate group. Use deuterated solvents (D₂O) in NMR to track proton exchange at the amino group .

Advanced: How can computational modeling predict the solubility and bioavailability of this compound?

Methodological Answer:

- In Silico Tools :

- LogP Prediction : Use Molinspiration or ACD/Labs to compute partition coefficients. Compare with experimental shake-flask method values (e.g., octanol/water partitioning) to validate models .

- Solubility Analysis : Apply the General Solubility Equation (GSE) incorporating melting point (DSC data) and lattice energy (from crystallography). Adjust for ionizable groups (pKa ~8.5 for the amine) .

- Bioavailability Screening : Simulate intestinal permeability via Caco-2 cell models or PAMPA assays. Correlate with in vivo pharmacokinetic studies in rodents .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps due to dust/aerosol risks .

- Spill Management : Neutralize acid spills with sodium bicarbonate. Collect solid residues in sealed containers labeled "Hazardous Waste" .

- First Aid : For inhalation exposure, move to fresh air and monitor for respiratory irritation. For skin contact, wash with pH-neutral soap and water for 15 minutes .

Advanced: How can researchers address discrepancies between theoretical and experimental LogP values?

Methodological Answer:

- Experimental Validation :

- Shake-Flask Method : Partition the compound between octanol and phosphate buffer (pH 7.4). Quantify concentrations via UV-Vis spectroscopy at λ_max ≈ 260 nm .

- Chromatographic Derivation : Use HPLC retention times with a calibrated column (e.g., C18) to estimate LogP. Correlate with known standards .

- Theoretical Adjustments : Apply correction factors for ionization (e.g., Henderson-Hasselbalch equation) if the amine group is protonated at physiological pH .

Advanced: What strategies mitigate racemization during synthetic steps involving the chiral piperidine core?

Methodological Answer:

- Reaction Condition Control :

- Low-Temperature Amination : Conduct nucleophilic substitution at –20°C to limit epimerization. Use chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize intermediates .

- Inert Atmosphere : Perform reactions under argon/nitrogen to prevent acid-catalyzed racemization from atmospheric CO₂ .

- Analytical Monitoring : Track enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or polarimetry. If ee drops below 98%, re-optimize protecting groups (e.g., switch Boc to Fmoc) .

Basic: What spectroscopic methods are most reliable for confirming the structure of this compound?

Methodological Answer:

- Multi-Nuclear NMR :

- ¹H NMR : Identify tert-butyl singlet at δ 1.4–1.5 ppm and piperidine protons as multiplet clusters (δ 2.5–3.5 ppm).

- ¹³C NMR : Confirm carbamate carbonyl at ~155 ppm and quaternary tert-butyl carbon at ~28 ppm .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 275.39 (free base) and [M-Cl]⁺ for the hydrochloride salt .

Advanced: How can researchers design stability-indicating assays for this compound in formulation studies?

Methodological Answer:

- Forced Degradation : Expose to UV light (ICH Q1B), 40°C/75% RH (accelerated conditions), and oxidative stress (3% H₂O₂). Monitor degradation products via UPLC-PDA .

- Specificity Validation : Ensure chromatographic separation of parent compound from impurities (e.g., hydrolyzed piperidine, tert-butanol). Use QDa-MS for structural elucidation of degradants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.